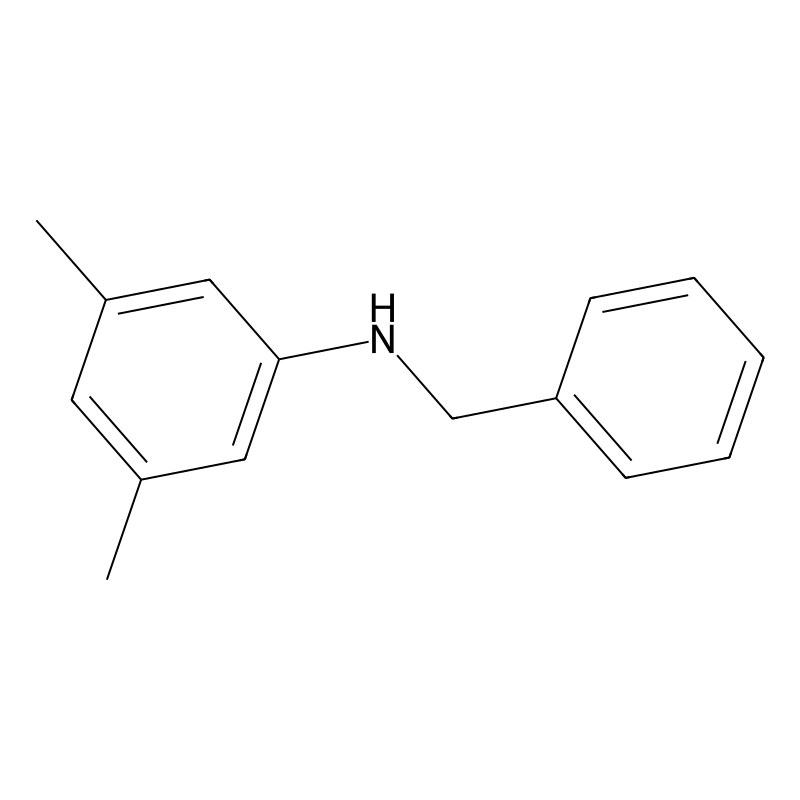

N-Benzyl-3,5-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzyl-3,5-dimethylaniline is an organic compound characterized by its structure, which consists of a benzyl group attached to a 3,5-dimethylaniline moiety. The chemical formula for this compound is . It is notable for its aromatic properties and the presence of two methyl groups on the aromatic ring, which influence its chemical behavior and reactivity. This compound is primarily used in various chemical syntheses and has potential applications in medicinal chemistry.

- Oxidation: This compound can undergo oxidation to form N-oxide derivatives using agents such as hydrogen peroxide or peracids.

- Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

- Electrophilic Aromatic Substitution: The presence of the dimethyl groups allows for electrophilic substitution reactions on the aromatic ring, facilitating the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents .

Research indicates that N-Benzyl-3,5-dimethylaniline exhibits biological activities that may be relevant for therapeutic applications. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activity and influencing cellular pathways. Studies have suggested that compounds similar to N-Benzyl-3,5-dimethylaniline may possess anticancer properties and could be explored for their effects on cell proliferation and apoptosis .

The synthesis of N-Benzyl-3,5-dimethylaniline can be achieved through several methods:

- Friedel-Crafts Alkylation: This method involves the reaction of 3,5-dimethylaniline with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and careful temperature control to minimize side reactions.

- Reductive Amination: Another approach involves reductive amination of 3,5-dimethylbenzaldehyde with benzylamine, utilizing reducing agents like sodium borohydride or hydrogen gas in the presence of catalysts such as palladium on carbon .

Industrial production often employs continuous flow reactors to optimize yield and purity while maintaining consistent product quality.

N-Benzyl-3,5-dimethylaniline has diverse applications:

- Chemical Intermediate: It serves as a building block in organic synthesis, particularly in the manufacture of dyes and pharmaceuticals.

- Catalyst: The compound is utilized in various catalytic processes due to its amine functionality.

- Research: It is studied for potential biological activities, including antimicrobial and anticancer effects, making it a candidate for drug development .

Investigations into the interactions of N-Benzyl-3,5-dimethylaniline with biological systems reveal its potential effects on enzyme activity and cellular pathways. These studies often focus on how the compound modulates specific receptors or enzymes, leading to alterations in metabolic processes. Such interactions are crucial for understanding its therapeutic potential and guiding further research into its applications in medicine .

Several compounds share structural similarities with N-Benzyl-3,5-dimethylaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N-Dimethylbenzylamine | Benzyl group with two methyl groups on nitrogen | Used as a catalyst in polyurethane production |

| 3,5-Dimethylaniline | Dimethyl groups on the aniline ring | Intermediate for dye manufacturing |

| N-Benzyl-N,N-dimethylamine | Benzyl group attached to a dimethylamine | Exhibits different reactivity due to nitrogen's role |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Contains a pyrazole ring | Displays unique anticancer activity |

N-Benzyl-3,5-dimethylaniline is unique due to its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds. Its applications range from industrial uses to potential therapeutic roles in medicine.